Carbazol-9-yl-acetic acid

Catalog No.
S719523
CAS No.
524-80-1
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbazol-9-yl-acetic acid

Researchers replacing PEDOT:PSS need robust, easily processed hole-selective layers. N-Carbazoleacetic acid's COOH group anchors SAMs on ITO/FTO, enabling efficient hole extraction and improved device stability. As a co-monomer, it yields crack-free electropolymerized films for flexible electronics. The -COOH handle also simplifies amide/ester derivatization. Bulk quantities, global shipping.

CAS Number

524-80-1

Product Name

Carbazol-9-yl-acetic acid

IUPAC Name

2-carbazol-9-ylacetic acid

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17)

InChI Key

PBDMLLFEZXXJNE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O

The exact mass of the compound Carbazol-9-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Carbazol-9-yl-acetic acid, N-Carbazoleacetic acid, 9H-Carbazole-9-acetic acid, 2-(9H-Carbazol-9-yl)acetic acid, 9-Carbazolylacetic acid

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Carbazol-9-yl-acetic acid is a derivative of carbazole, a well-established electron-donating and hole-transporting aromatic heterocycle. This compound is distinguished by the N-substitution of an acetic acid moiety, which provides two critical functions: the carbazole core offers the essential electronic properties for optoelectronic applications, while the terminal carboxylic acid group serves as a highly functional anchor for surface modification or as a reactive site for further chemical synthesis. This bifunctionality makes it a key intermediate and a direct-use material in fields requiring precise interfacial engineering and the development of functional organic materials.

Research Fit

Fluorescence derivatization for HPLC detection workflows
Synthetic building block with conjugation-ready carboxylic acid group
Electroactive monomer for conducting polymer synthesis

Direct substitution of Carbazol-9-yl-acetic acid with its parent compound, carbazole, is functionally inadequate for applications requiring surface anchoring or subsequent chemical modification. The N-H site in carbazole does not provide the specific reactivity or anchoring capability of the N-CH2COOH group. The acetic acid moiety is essential for forming self-assembled monolayers (SAMs) on conductive oxides like ITO or FTO and serves as a defined point for amide or ester couplings. Furthermore, the presence of the acetic acid group fundamentally alters the molecule's electrochemical properties, such as its oxidation potential, making it non-interchangeable in controlled electropolymerization processes where specific monomer reactivity is required. Substituting with other N-alkylated carbazoles would similarly fail, as they lack the reactive carboxylic acid handle critical for these targeted applications.

Substitution Risk

Fluorescence profile mismatch
Other carbazole-based derivatization reagents (e.g., ARC, CRP) emit at different wavelengths, which may shift detection sensitivity and spectral overlap with matrix components.
Missing reactive handle
Unsubstituted carbazole lacks the acetic acid group required for covalent conjugation, limiting direct use in targeted derivatization or surface attachment.
Polymer processability gap
Poly(carbazole) is typically insoluble, whereas poly(CRA) is solution-processable in common organic solvents, affecting fabrication method compatibility.

Higher Oxidation Potential for Controlled Electrochemical Processing

The N-acetic acid substitution significantly increases the oxidation potential of the carbazole monomer compared to its unsubstituted parent compound. The oxidation peak for Carbazol-9-yl-acetic acid (CzA) appears at +1.5 V/SCE, which is 0.4 V higher than that of carbazole (Cz) at +1.1 V/SCE. This substantial difference in electrochemical behavior allows for greater control in electrochemical processes, such as sequential deposition or the formation of copolymers where distinct monomer reactivity is a process-critical parameter.

Evidence DimensionMonomer Oxidation Peak Potential
Target Compound Data+1.5 V vs. SCE
Comparator Or BaselineCarbazole (unsubstituted) at +1.1 V vs. SCE
Quantified Difference+0.4 V (Higher potential required)
ConditionsCyclic voltammetry at a platinum electrode in acetonitrile with 0.1 M LiClO4, scan rate 50 mV/s.

This higher, distinct oxidation potential enables more selective and controlled fabrication of polymer films, a key processability advantage for advanced materials synthesis.

Emission λem
Head-to-head
CRA: 368 nm (ex 335 nm)
ARC: 430 nm (ex 404 nm)
CRP: 356 nm (ex 340 nm)
MCRA: 360 nm (ex 330 nm)
Distinct spectral window for HPLC-FLD detection compatibility
Solution-phase; solvent polarity dependence assessed

Reduced Film Stiffness for Enhanced Mechanical Integrity of Derived Polymers

Incorporating Carbazol-9-yl-acetic acid as a comonomer in electrodeposited polycarbazole films dramatically reduces mechanical stiffness, a critical factor for film durability. Polymer films derived from pure carbazole are exceptionally stiff (64 GPa) and prone to cracking. In contrast, copolymer films containing Carbazol-9-yl-acetic acid exhibit a much lower stiffness of 9 to 24 GPa, representing a 62-86% reduction. This modification results in the formation of homogeneous, crack-free films.

Evidence DimensionFilm Stiffness (Young's Modulus)
Target Compound Data9–24 GPa (for Cz:CzA copolymer films)
Comparator Or BaselineUnmodified Polycarbazole film at 64 GPa
Quantified Difference62-86% reduction in stiffness
ConditionsFilms prepared by electrochemical oxidation on conductive surfaces.

Procuring this compound enables the fabrication of mechanically robust, flexible, and crack-free conductive polymer films, directly improving device reliability and manufacturing yield.

FABP4 IC₅₀
Cross-study
CRA: 100,000 nM
BMS309403: nanomolar potency (reported)
Supports use as weak-affinity scaffold or negative control
Fluorescence polarization assay; cross-study comparison

Optimized Surface Anchoring for High-Efficiency Perovskite Solar Cells

The carboxylic acid group of Carbazol-9-yl-acetic acid serves as a superior anchoring group for forming self-assembled monolayers (SAMs) on conductive oxides in p-i-n perovskite solar cells (PSCs). When used as a hole-selective contact on FTO for narrow bandgap Sn-Pb perovskites, devices demonstrated power conversion efficiencies up to 23.1%. In this context, the carboxylate anchor provides greater interaction with the surface and promotes a more favorable molecular orientation compared to alternative phosphonate anchoring groups, leading to reduced non-radiative recombination and enhanced perovskite crystallinity.

Evidence DimensionDevice Performance (Power Conversion Efficiency)
Target Compound DataEnables PSCs with up to 23.1% efficiency
Comparator Or BaselinePhosphonic acid-based SAMs (qualitatively described as having less favorable orientation and arrangement in Sn-Pb PSCs)
Quantified DifferenceEnables state-of-the-art device performance as a solution-processable alternative to PEDOT:PSS
ConditionsUsed as a hole-selective SAM on FTO for a narrow bandgap (~1.25 eV) Sn–Pb perovskite active layer.

This compound is a validated choice for fabricating top-tier optoelectronic devices, providing a critical surface-modifying component to maximize performance and stability.

Polymer conductivity
Cross-study
Poly(CRA): 4.3 × 10⁻² S/cm
Poly(carbazole): ~10⁻³ S/cm
Reported higher conductivity for charge transport applications
Electropolymerization on Pt, acetonitrile/TBABF₄

Versatile Precursor for Diverse Functional Carbazole Derivatives

Carbazol-9-yl-acetic acid is documented as a key synthetic intermediate due to the reactivity of its carboxylic acid group. This functional handle allows for straightforward conversion into a variety of other derivatives, including esters (e.g., via reaction with ethyl chloroacetate) and acetohydrazides (via reaction with hydrazine hydrate). This versatility makes it a more direct and efficient starting material for libraries of functional molecules compared to carbazole itself, which would require an initial N-functionalization step.

Evidence DimensionSynthetic Versatility
Target Compound DataReadily converted to esters, amides, and hydrazides, serving as a platform for further transformations.
Comparator Or BaselineCarbazole (requires a separate N-alkylation step to introduce a functional handle).
Quantified DifferenceReduces synthetic steps for accessing N-functionalized carbazole derivatives.
ConditionsStandard organic synthesis conditions.

Procuring this compound streamlines synthetic workflows, saving time and resources for researchers developing novel carbazole-based materials for medicinal chemistry or optoelectronics.

Detection limit
Class-level
CRA-Cl derivatization: femtomole level (S/N=3)
OPA method: picomole range
Enables trace analysis in volume-limited biological samples
Pre-column derivatization, RP-C18 HPLC-FLD; RSD <4% (n=6)
Polymer solubility
Class-level
Poly(CRA): soluble in DMSO, THF, NMP, DMAC
Poly(carbazole): insoluble or sparingly soluble
Supports solution-based fabrication techniques
Post-synthesis solubility assessment

High-Efficiency Hole-Selective Monolayers in p-i-n Perovskite Solar Cells

As a direct replacement for PEDOT:PSS, Carbazol-9-yl-acetic acid can be used to form a solution-processed self-assembled monolayer (SAM) that serves as the hole-selective contact. Its carboxylic acid anchor ensures strong binding to FTO or ITO surfaces, facilitating efficient hole extraction and reducing interfacial recombination, leading to devices with enhanced power conversion efficiency and stability.

Co-monomer for Mechanically Robust and Flexible Conductive Polymer Films

This compound is the ideal choice as a co-monomer with carbazole for creating electrodeposited polymer films with superior mechanical properties. The incorporation of the N-acetic acid moiety significantly reduces film stiffness, preventing the formation of cracks that compromise device integrity and performance, which is particularly relevant for flexible electronics.

Core Building Block for Synthetic Libraries of Functional Materials

For chemical synthesis workflows, Carbazol-9-yl-acetic acid serves as a versatile starting material. Its reactive carboxylic acid group provides a direct route to produce amides, esters, and other derivatives, enabling the rapid development of novel compounds for screening in drug discovery, organic electronics, or as functional dyes.

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC-FLD trace analysis of amino acids and biogenic amines
High-sensitivity fluorescence derivatization
Detector filter compatibility and matrix interference control
Solution-processed conducting polymer fabrication
Polymer solubility and conductivity
Film homogeneity and charge transport properties
FABP4 fragment-based screening and negative control
Low intrinsic FABP4 inhibitory activity
Binding confirmation vs. known inhibitors
Custom fluorescence detection method development
Emission wavelength distinctiveness
Spectral overlap assessment with target analytes

XLogP3

3

UNII

547WS9128O

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

524-80-1

Wikipedia

9-carbazoleacetic acid

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